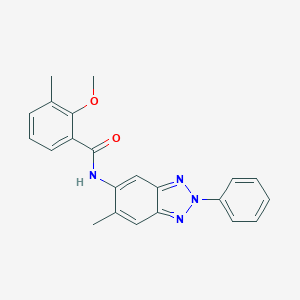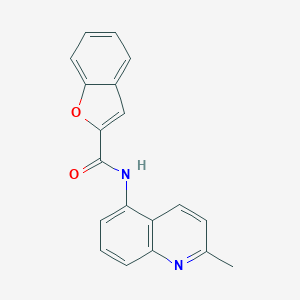![molecular formula C16H18N2O3 B243759 N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide, also known as A-836,339, is a potent and selective cannabinoid CB2 receptor agonist. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
Mechanism of Action
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide exerts its effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells and has been implicated in modulating inflammation and pain. Activation of the CB2 receptor by N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide leads to the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways. Additionally, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been shown to induce apoptosis in cancer cells by activating the CB2 receptor.
Biochemical and Physiological Effects
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been found to reduce the expression of adhesion molecules, which play a crucial role in the recruitment of immune cells to sites of inflammation. In cancer cells, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been shown to induce apoptosis by activating the CB2 receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide in lab experiments is its selectivity for the CB2 receptor, which reduces the potential for off-target effects. Additionally, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been shown to be stable in various biological matrices, making it suitable for in vivo studies. However, one limitation of using N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide is its relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several future directions for the study of N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide. One area of research is the development of novel CB2 receptor agonists with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide in various diseases, including cancer, inflammation, and pain. Finally, the role of the CB2 receptor in modulating the immune response and its potential as a therapeutic target for immune-related diseases warrants further investigation.
Synthesis Methods
The synthesis of N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide involves a multi-step process that starts with the preparation of 3-amino-4-methylbenzamide. The amide group is then protected by reacting it with isobutyric anhydride to form N-(isobutyryl)-3-amino-4-methylbenzamide. The protected amide is then reacted with furfurylamine to form the final product, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide.
Scientific Research Applications
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In preclinical studies, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been found to reduce inflammation in various animal models of inflammatory diseases, including arthritis, colitis, and neuropathic pain. It has also been shown to reduce pain in animal models of neuropathic pain and cancer pain. Additionally, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-[4-methyl-3-(2-methylpropanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-10(2)15(19)18-13-9-12(7-6-11(13)3)17-16(20)14-5-4-8-21-14/h4-10H,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
GQNZMXHWUSUDJX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide](/img/structure/B243676.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)

![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243684.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243687.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243688.png)



![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)